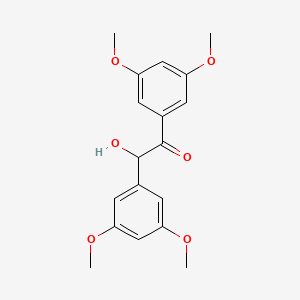
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3,5-dimethoxyphenyl groups attached to a central ethanone moiety, with a hydroxyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- typically involves the condensation of 3,5-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also incorporates advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to form secondary alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism by which Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
類似化合物との比較
Similar Compounds
Ethanone, 1-(3,4-dimethoxyphenyl)-: Similar structure but with different substitution pattern on the phenyl rings.
trans-1,2-Bis(3,5-dimethoxyphenyl)ethene: Similar phenyl substitution but with an ethene linkage instead of ethanone.
Uniqueness
Ethanone, 1,2-bis(3,5-dimethoxyphenyl)-2-hydroxy- is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
144758-76-9 |
|---|---|
分子式 |
C18H20O6 |
分子量 |
332.3 g/mol |
IUPAC名 |
1,2-bis(3,5-dimethoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C18H20O6/c1-21-13-5-11(6-14(9-13)22-2)17(19)18(20)12-7-15(23-3)10-16(8-12)24-4/h5-10,17,19H,1-4H3 |
InChIキー |
FRFNNKFPADJNFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(C(=O)C2=CC(=CC(=C2)OC)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)







![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)


![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)

